trans-3-Hexenoic acid

説明

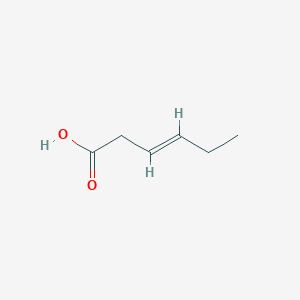

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-hex-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHDAWYDNSXJQM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883700 | |

| Record name | (3E)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

0.958-0.971 | |

| Record name | 3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/63/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1577-18-0, 4219-24-3 | |

| Record name | trans-3-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenoic acid, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hex-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B3N069EDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Properties of Trans 3 Hexenoic Acid

Molecular Structure and Formula

trans-3-Hexenoic acid is an unsaturated carboxylic acid with the chemical formula C₆H₁₀O₂. sigmaaldrich.comchemimpex.com Its structure consists of a six-carbon chain with a carboxylic acid functional group (-COOH) at one end and a double bond between the third and fourth carbon atoms in a trans configuration. chemicalbook.comsigmaaldrich.com This trans geometry results in a relatively straight-chain structure. The IUPAC name for this compound is (E)-Hex-3-enoic acid. medchemexpress.com

Physicochemical Characteristics

The physical and chemical properties of this compound are well-documented. It typically appears as a clear, colorless to pale yellow liquid. chemicalbook.comchemimpex.com Below is a table summarizing its key physicochemical data.

| Property | Value |

| Molecular Weight | 114.14 g/mol sigmaaldrich.comchemimpex.com |

| Melting Point | 11-12 °C chemicalbook.comsigmaaldrich.com |

| Boiling Point | 118-119 °C at 22 mmHg chemicalbook.comsigmaaldrich.com |

| Density | 0.963 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.44 chemicalbook.comsigmaaldrich.com |

| Flash Point | 113 °C (closed cup) sigmaaldrich.comsigmaaldrich.com |

| Solubility | Slightly soluble in water. chembk.com Soluble in alcohol and propylene (B89431) glycol. thegoodscentscompany.com |

Advanced Methodologies for the Analysis and Detection of Trans 3 Hexenoic Acid

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for separating and analyzing complex mixtures. For trans-3-Hexenoic acid, both gas and liquid chromatography, often coupled with mass spectrometry, are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas flows through the column, carrying the sample components with it. Separation is achieved based on the differential partitioning of the analytes between the stationary phase (a coating on the inside of the column) and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

Following separation in the GC column, the eluted compounds enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which fragments the molecules into a predictable pattern of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint for the compound. By comparing the retention time (the time it takes for a compound to travel through the GC column) and the mass spectrum of an unknown analyte to that of a known standard, confident identification and quantification can be achieved. nist.gov

In the context of analyzing this compound in complex samples such as food and biological fluids, GC-MS provides the necessary selectivity and sensitivity. nih.govnih.gov For instance, research on the volatile aroma profile of young 'Maraština' wines utilized GC-MS/MS to quantify various volatile compounds, including this compound. nih.gov

While GC-MS is a powerful tool, the analysis of carboxylic acids like this compound can sometimes be challenging due to their polarity and potential for thermal degradation. Derivatization is a chemical modification technique used to convert the analyte into a more suitable form for GC analysis. This process can enhance the volatility of the compound, improve its chromatographic behavior (e.g., peak shape), and increase its sensitivity for detection by mass spectrometry. nih.gov

For carboxylic acids, a common derivatization strategy is esterification, where the acidic proton is replaced with an alkyl group. For example, using deuterated methanol (B129727) (CD₃OD) in the presence of an acid catalyst can convert fatty acids into their corresponding fatty acid methyl esters (FAMEs). nih.gov This not only increases volatility but also introduces a specific mass shift (+3 m/z) that can be used for selective detection in MS. nih.gov Another approach involves the use of reagents like benzyl (B1604629) chloroformate (BCF) to form benzyl esters. rsc.org

One of the significant challenges in the analysis of fatty acids is the separation of isomers, which are molecules with the same chemical formula but different structural arrangements. This compound, for instance, has a cis-isomer, cis-3-Hexenoic acid. nist.gov These isomers often have very similar boiling points and polarities, making their separation by conventional single-column GC difficult.

Multidimensional gas chromatography (MDGC), particularly comprehensive two-dimensional gas chromatography (GC×GC), offers a powerful solution to this problem. stuba.skmonash.edumdpi.com In GC×GC, two different GC columns with distinct stationary phases are connected in series. stuba.sk The entire effluent from the first column is subjected to separation on the second, much shorter column. This results in a significant increase in peak capacity and resolving power, allowing for the separation of co-eluting compounds and isomers that would otherwise overlap in a one-dimensional separation. nih.govresearchgate.net

When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOFMS provides a highly detailed two-dimensional chromatogram where structurally related compounds, such as isomers, are often organized in distinct patterns, facilitating their identification. stuba.skmdpi.com This advanced technique is particularly valuable in complex matrices like food and environmental samples where numerous compounds are present. stuba.skmonash.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Conjugate Analysis

While GC-MS is well-suited for volatile compounds, many biologically relevant molecules are non-volatile or thermally labile. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing such compounds. In LC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential interactions of the analytes with the stationary and mobile phases.

LC-MS is particularly useful for the analysis of conjugates of this compound. In biological systems, fatty acids can be conjugated with other molecules, such as amino acids or glutathione. researchgate.net These conjugates are often larger, more polar, and less volatile, making them unsuitable for GC analysis without extensive derivatization. LC-MS can directly analyze these conjugates in aqueous samples, providing valuable information about metabolic pathways and biological interactions. researchgate.net

For instance, studies on the reaction of thiols with related unsaturated acids have utilized LC-MS to identify and characterize the resulting adducts. researchgate.net The development of sensitive LC-MS/MS methods, often involving derivatization to enhance ionization efficiency, allows for the quantification of specific fatty acid conjugates at very low concentrations in complex biological matrices like serum and DNA. nih.govunimi.it

Spectroscopic Characterization in Research

Spectroscopy is a powerful tool for elucidating the molecular structure of compounds. For this compound, nuclear magnetic resonance (NMR) spectroscopy is a key technique for confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. It is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation at a specific frequency when placed in a strong magnetic field. The exact frequency depends on the chemical environment of the nucleus, providing detailed information about the connectivity of atoms and the three-dimensional structure of the molecule.

For this compound, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most commonly used NMR techniques. chemicalbook.com ¹H NMR provides information about the number of different types of protons in the molecule, their relative numbers, and how they are connected to each other through the analysis of chemical shifts, integration, and spin-spin coupling patterns. The characteristic signals for the vinyl protons in the trans configuration of the double bond in this compound can be readily identified in the ¹H NMR spectrum. chemicalbook.com

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum. This, combined with ¹H NMR data, allows for the unambiguous confirmation of the structure of this compound. chemicalbook.com Advanced NMR techniques, such as COSY (Correlation Spectroscopy), can further establish the connectivity between protons. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) |

| H-2 | 3.067 |

| H-3 | 5.512 |

| H-4 | 5.631 |

| H-5 | 2.058 |

| H-6 | 0.993 |

| -COOH | 10.4 |

Data sourced from ChemicalBook. chemicalbook.com

Sample Preparation and Extraction Protocols for Biological and Complex Matrices

The analysis of this compound in biological and complex matrices, such as food and environmental samples, necessitates robust sample preparation and extraction protocols. The primary goal of these procedures is to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.

Commonly employed techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). In LLE, a water-immiscible organic solvent is used to extract the less polar this compound from an aqueous sample after acidification, which protonates the carboxylate to its less polar carboxylic acid form. Solvents like diethyl ether or ethyl acetate (B1210297) are frequently used.

Solid-phase extraction is often preferred due to its efficiency, lower solvent consumption, and potential for automation. For acidic compounds like this compound, an anion-exchange SPE sorbent can be utilized. The sample is loaded at a pH where the carboxylic acid is deprotonated (negatively charged), allowing it to bind to the positively charged sorbent. After washing away interferences, the analyte is eluted with a solvent that neutralizes the charge, such as an acidified organic solvent.

Headspace solid-phase microextraction (HS-SPME) is another valuable technique, particularly for volatile and semi-volatile compounds in complex matrices. This method involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly introduced into the injection port of a gas chromatograph for analysis.

Quantitative Analysis and Method Validation for Research Applications

Accurate and reliable quantification of this compound is essential for research applications. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques used for this purpose.

Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is well-suited for the analysis of volatile and semi-volatile compounds like this compound. For GC analysis, derivatization of the carboxylic acid group to a more volatile ester form, such as a methyl or ethyl ester, is a common practice to improve chromatographic peak shape and sensitivity.

High-performance liquid chromatography, typically with ultraviolet (UV) detection at a low wavelength (around 200-210 nm) or mass spectrometric detection, can also be employed. Reversed-phase HPLC is a common mode, where a nonpolar stationary phase is used with a polar mobile phase, often an acidified water-acetonitrile or water-methanol mixture.

Method validation is a critical aspect of quantitative analysis to ensure the reliability of the results. Key validation parameters include:

Linearity: Demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Recovery: The efficiency of the extraction procedure, determined by comparing the amount of analyte measured in a spiked sample to the amount added.

Table 2: Illustrative Method Validation Parameters for the Quantification of this compound

| Parameter | Typical Range/Value | Analytical Technique |

| Linearity (r²) | > 0.99 | GC-MS, HPLC-UV |

| Accuracy (% Recovery) | 85-115% | GC-MS, HPLC-UV |

| Precision (RSD) | < 15% | GC-MS, HPLC-UV |

| LOD | ng/mL to µg/mL range | GC-MS, HPLC-MS |

| LOQ | ng/mL to µg/mL range | GC-MS, HPLC-MS |

Biological and Biochemical Roles of Trans 3 Hexenoic Acid

Interactions with Biochemical Pathways and Enzymes

trans-3-Hexenoic acid participates in fundamental metabolic pathways and interacts with specific enzymes. A primary role is observed in fatty acid metabolism. The compound serves as a precursor for its coenzyme A (CoA) derivative, trans-3-hexenoyl-CoA, a key intermediate in the β-oxidation pathway where fatty acids are broken down to produce energy. ontosight.ai The synthesis of this crucial intermediate is catalyzed by the enzyme acyl-CoA synthetase, which facilitates the condensation of this compound with CoA. ontosight.ai

The compound is also a known substrate for other enzymes. For instance, it can be used for the synthesis of various hexenoyl-CoA isomers through the action of the enzyme LvaE. nih.gov Furthermore, research has shown that unspecific peroxygenases (UPOs) can oxidize this compound, demonstrating a direct enzymatic interaction. researchgate.net

Beyond metabolic pathways, this compound is utilized as a structural component in synthetic biology and pharmacology. It is a key part of the synthetic peptide Tesamorelin, a growth hormone-releasing hormone (GHRH) analogue. corepeptides.com The addition of the this compound moiety to the peptide structure enhances its stability and increases its binding affinity to GHRH receptors, thereby influencing the hypothalamic-pituitary-somatotropic axis. corepeptides.com It is also used as a starting reagent for the chemical synthesis of other bioactive molecules, such as certain Selective Androgen Receptor Modulators (SARMs). mdpi.com

Modulation of Enzyme Activity in Biological Systems

The stereochemistry of this compound plays a critical role in how it modulates enzyme activity. Studies comparing its reactivity with its cis-isomer have shown that certain enzymes exhibit a distinct preference for the trans configuration.

A clear example is the activity of unspecific peroxygenases (UPOs). These enzymes preferentially oxidize this compound, with some UPOs like CglUPO and CraUPO achieving up to 20% conversion of the compound. researchgate.net In contrast, its stereoisomer, cis-3-hexenoic acid, is minimally oxidized, showing less than 2% conversion under similar conditions. This demonstrates that the spatial arrangement of the trans double bond allows for more effective interaction with the enzyme's active site.

The compound also plays a role in modulating enzyme stability and receptor interaction in synthetic molecules. In the case of the drug Tesamorelin, the inclusion of a this compound group is believed to protect the peptide from degradation by metabolic enzymes. corepeptides.com This modification also enhances its ability to bind to and activate GHRH receptors, which in turn triggers a signaling cascade involving enzymes like adenylate cyclase and protein kinase A, ultimately leading to increased growth hormone secretion. corepeptides.com

Roles in Plant Biology and Defense Mechanisms

This compound is recognized as a plant metabolite, identified as a volatile organic compound (VOC) in a diverse range of plant species. ebi.ac.uk Its presence has been documented in the leaves of olive trees (Olea europaea), Mammea americana, Leucas indica, Pyracantha fortuneana, and various plants in the Annonaceae and Brassicaceae families. mdpi.comresearchgate.netopenagrar.denih.govresearchgate.netresearchgate.net It has also been detected in processed tea leaves, where its formation is linked to the lipoxygenase (LOX) pathway during the turning over process of oolong tea. nih.gov

The LOX pathway is fundamental to plant defense, responsible for producing a class of VOCs known as green leaf volatiles (GLVs) in response to mechanical damage or herbivore attacks. nih.gov These compounds act as signaling molecules, mediating both direct defense against pathogens and indirect defense by attracting natural enemies of herbivores. nih.gov The identification of this compound as a product of the LOX pathway in wounded plant tissues strongly suggests its involvement in these defense signaling cascades. nih.gov While its specific signaling functions are less characterized than those of its more famous relatives like cis-3-hexenol, its role as a component in patented biopesticide formulations further supports its function in plant protection. google.com

Research on Human Health and Disease Modulation

The investigation into this compound and its derivatives extends to their potential influence on human health and various disease states. Research has explored its connections to metabolic pathways and neurological conditions, offering insights into its physiological relevance.

Investigative Studies in Metabolic Disorders

While direct research on this compound in specific metabolic disorders is limited, its role as a metabolic intermediate is recognized through its activated form, trans-3-hexenoyl-CoA. ontosight.ai This coenzyme A (CoA) derivative is a crucial participant in the beta-oxidation of fatty acids. ontosight.ai The beta-oxidation pathway is a fundamental metabolic process where fatty acids are broken down to produce acetyl-CoA, a key molecule that enters the citric acid cycle for energy production in the form of ATP. ontosight.ai

The metabolism of trans-3-hexenoyl-CoA is integral to lipid metabolism, contributing to the synthesis and degradation of lipids like triglycerides and phospholipids. ontosight.ai Its involvement in these core metabolic functions underscores the compound's importance in cellular energy homeostasis.

A study on the antiviral properties of trans-2-hexenoic acid (a positional isomer) demonstrated its ability to inhibit the replication of enteroviruses, suggesting that fatty acids can play a role in modulating disease processes. nih.gov The study found that the compound was effective against Coxsackievirus B and Enterovirus A71, inhibiting the virus at the entry stage of infection. nih.gov

Exploration in Neurological Conditions (e.g., Schizophrenia-related research with trans-3-methyl-2-hexenoic acid)

Research into the connection between specific organic acids and neurological conditions has prominently featured trans-3-methyl-2-hexenoic acid (TMHA), a structurally related branched-chain unsaturated fatty acid, in the context of schizophrenia. It was initially reported that TMHA was responsible for a peculiar body odor in individuals with schizophrenia. wikipedia.orgnih.gov

Despite this, more recent research has shifted focus to olfactory sensitivity. A 2007 study discovered that patients with chronic schizophrenia exhibited significantly reduced olfactory sensitivity to TMHA compared to control groups. wikipedia.orgnih.gov This finding suggests a possible sensory habituation, where the constant presence of the substance in their own body odor could lead to a decreased ability to smell it. wikipedia.orgnih.gov Furthermore, the study noted a correlation between this reduced sensitivity to TMHA and a greater severity of disorganized and negative symptoms of schizophrenia. wikipedia.orgnih.gov

Flavor and Aroma Chemistry Research

This compound is a significant compound in the field of flavor and aroma chemistry, valued for its contribution to the sensory profiles of various natural and manufactured products. ambeed.comchemimpex.com

Contribution to Odor Profiles in Natural Products and Foodstuffs

This unsaturated organic compound is utilized as a flavoring agent in a wide array of products, including foods and beverages. ambeed.commedchemexpress.com Its distinct aroma profile enhances the sensory experience of these goods. chemimpex.com The odor of this compound is often described as having sharp, acidic backnotes characteristic of fruits like raspberry, strawberry, pineapple, and apple. thegoodscentscompany.com It is also associated with the flavor profiles of aged cheeses, other dairy products, and honey. thegoodscentscompany.comnatara-global.com Its presence has been noted in banana, beer, sherry, tea, and passion fruit. perfumerflavorist.com

The table below summarizes the reported occurrences and corresponding odor descriptions of this compound in various foodstuffs.

Sensory Evaluation and Olfactory Threshold Determination in Research

The sensory characteristics of this compound have been a subject of research to define its specific contribution to flavor and aroma. Its odor profile is multifaceted, with descriptors including fruity, green, and waxy. scent.vn Other evaluations describe it with terms like "honey hay" and a cheese-like organoleptic quality. thegoodscentscompany.comsigmaaldrich.comsynerzine.com

While specific olfactory threshold data for this compound is not widely published, research on structurally similar compounds provides context. For instance, the odor threshold for some related carboxylic acids has been found to be in the nanogram range. ebi.ac.uk The determination of such thresholds is crucial for the food and fragrance industries to effectively utilize these compounds in product formulation. thegoodscentscompany.com

Compound Names

The following table lists the chemical compounds mentioned in this article.

Chemical Synthesis and Derivatization Strategies for Research

Synthetic Routes for trans-3-Hexenoic Acid

The production of this compound can be achieved through various chemical and biological routes, each with distinct advantages regarding yield, stereoselectivity, and environmental impact.

A common and established laboratory method for synthesizing this compound involves the reaction of butyl aldehyde with malonic acid. google.com One patented method utilizes triethanolamine (B1662121) as a catalyst in a solvent-free process. google.com The synthesis involves the preparation of a mixed solution of triethanolamine and malonic acid, which is then added dropwise to butyl aldehyde under nitrogen protection. google.com The reaction is heated, and the water produced is removed using an oil-water separator. google.com The final product is obtained through fractionation. google.com This method is noted for producing fewer isomers, involving a mild reaction, and having a simple process with high yield and no solvent residue. google.com Previously, the preparation often used benzene (B151609) or toluene (B28343) as a reaction solvent, which is no longer suitable for food-grade applications. google.com

Table 1: Laboratory Synthesis of this compound

| Parameter | Description |

|---|---|

| Starting Materials | Butyl aldehyde, Malonic acid |

| Catalyst | Triethanolamine |

| Key Steps | 1. Mixing triethanolamine and malonic acid. 2. Dropwise addition to butyl aldehyde under N₂ at 60-100°C. 3. Water removal via oil-water separator. 4. Fractionation to isolate the final product. |

| Reaction Time | 2-4 hours |

| Advantages | Mild reaction conditions, simple process, high yield, no solvent residue, fewer isomers. google.com |

Achieving specific stereochemistry is critical in synthesis, as the configuration of double bonds can significantly impact a molecule's biological activity. nih.gov For this compound, ensuring the trans (or E) configuration of the double bond at the C3 position is paramount. Stereoselective synthesis strategies are employed to control this outcome.

While specific literature on the stereoselective synthesis of this compound is not detailed in the provided context, general principles from related syntheses are applicable. For instance, in the total synthesis of complex molecules like (R)-all-trans-13,14-dihydroretinoic acid, E-selective Horner-Wadsworth-Emmons (HWE) olefination is a key step to form trans double bonds with high selectivity. nih.gov Such methods are crucial for avoiding mixtures of cis and trans isomers, which can be difficult to separate and may have different properties. The sensitivity of conjugated alkenes to factors like oxidants, acids, heat, and light must also be considered during synthesis to preserve the desired stereochemistry. nih.gov

There is growing interest in developing bio-based production routes for chemicals to replace petrochemical processes. nih.govplos.org Research into the biosynthesis of adipic acid from glucose via a lysine-based metabolic pathway provides insights into potential enzymatic methods for producing related unsaturated fatty acids. nih.govplos.orgsemanticscholar.org This pathway involves intermediates such as 6-amino-trans-2-hexenoic acid and trans-2-hexenedioic acid. nih.govplos.orgplos.org

A key challenge in these pathways is the enzymatic reduction of α,β-unsaturated bonds. nih.govplos.org Studies have investigated enzymes like N-ethylmaleimide reductase from Escherichia coli and Old Yellow Enzyme 1 (Oye1) from Saccharomyces pastorianus for this purpose. nih.govsemanticscholar.org The proposed mechanism for Oye1 involves the activation of the double bond through hydrogen bonding with catalytic residues in the enzyme's active site, allowing for the transfer of a hydride from a flavin cofactor. figshare.com However, research has shown that the carboxylate groups of target substrates can have different electron-withdrawing potentials compared to the aldehydes that these enzymes naturally reduce, sometimes resulting in no in vitro activity. nih.govfigshare.com This suggests that protein engineering may be necessary to create enzymes efficient for the production of specific unsaturated acids like this compound. plos.org

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how a molecule's structure relates to its biological activity. By synthesizing and testing a series of related analogs and derivatives, researchers can identify the key structural features responsible for a compound's effects.

For carboxylic acids, SAR studies often involve modifying the length and branching of the alkyl chain. nih.gov For example, a study on branched carboxylic acids used transcriptomics and physiologically based pharmacokinetic (PBPK) models to compare the biological profiles of various analogs, including 2-ethylhexanoic acid and 2-propylnonanoic acid, against the known toxicant valproic acid. nih.gov The results indicated that the length of alkyl substituents at the alpha position significantly altered the transcriptional profile, demonstrating a clear structure-activity relationship. nih.gov Similar principles can be applied to this compound, where modifying the chain length or the position of the double bond could lead to analogs with different biological or sensory properties.

Optically active reagents are crucial in asymmetric synthesis to produce chiral molecules with a specific three-dimensional arrangement. A this compound moiety could be incorporated into a larger, more complex chiral molecule to serve as a specific building block or to impart certain properties. The synthesis of such reagents requires precise control over stereochemistry. For instance, the synthesis of optically active P-chiral phosphinoselenoic amides has been achieved by reacting racemic starting materials with optically active lithium amides, followed by the separation of diastereomers. researchgate.net This general approach—reacting a prochiral or racemic substrate containing the this compound scaffold with a chiral auxiliary or reagent—could be used to generate optically active derivatives for specialized research applications.

The carboxyl group (-COOH) of this compound is a key functional group that can be readily modified for conjugation to other molecules. cymitquimica.com This reactivity is essential for creating derivatives for various applications, such as attaching the acid to a polymer, a protein, or a solid support.

A primary reaction for modifying the carboxyl group is esterification, where the carboxylic acid reacts with an alcohol to form an ester. cymitquimica.com This is a common strategy for creating fragrance and flavor compounds. Another important modification is the formation of amides through reaction with amines. Furthermore, the principles of carboxyl group modification are demonstrated in material science, where carboxylic acids like hexanoic acid and citric acid are used as crosslinking agents for materials such as nanocellulose. mdpi.com In this process, ester bonds are formed between the acid and the hydroxyl groups of the cellulose (B213188) chains, enhancing the material's mechanical properties. mdpi.com This illustrates how the carboxyl functionality of this compound can be leveraged to covalently link it to other chemical structures. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 2-ethylbutanoic acid | C₆H₁₂O₂ |

| 2-ethylhexanoic acid | C₈H₁₆O₂ |

| 2-hexyldecanoic acid | C₁₆H₃₂O₂ |

| 2-methylnonanoic acid | C₁₀H₂₀O₂ |

| 2-propylnonanoic acid (PNA) | C₁₂H₂₄O₂ |

| 6-amino-trans-2-hexenoic acid | C₆H₁₁NO₂ |

| Adipic acid | C₆H₁₀O₄ |

| Benzene | C₆H₆ |

| Butyl aldehyde | C₄H₈O |

| Citric acid | C₆H₈O₇ |

| Dipentyl acetic acid | C₁₂H₂₄O₂ |

| Glucose | C₆H₁₂O₆ |

| Hexanoic acid | C₆H₁₂O₂ |

| Lysine | C₆H₁₄N₂O₂ |

| Malonic acid | C₃H₄O₄ |

| N-ethylmaleimide | C₆H₇NO₂ |

| Octanoic acid | C₈H₁₆O₂ |

| Toluene | C₇H₈ |

| trans-2-hexenedioic acid | C₆H₈O₄ |

| This compound | C₆H₁₀O₂ |

| Triethanolamine | C₆H₁₅NO₃ |

Esterification for Prodrug or Derivative Synthesis

Esterification is a fundamental chemical reaction for converting carboxylic acids, such as this compound, into esters. This transformation is pivotal for synthesizing derivatives with modified physicochemical properties, a strategy often employed in the development of prodrugs or for creating specific chemical probes for research. The carboxylic acid functional group of this compound can react with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com

This reaction, commonly known as Fischer esterification, is an equilibrium process where using the alcohol as a solvent or removing water can drive the reaction towards the formation of the ester product. masterorganicchemistry.com The primary purpose of converting a parent drug molecule into an ester prodrug is often to enhance its lipophilicity, thereby improving its absorption and passage across biological membranes. Once absorbed, cellular enzymes, such as esterases, can hydrolyze the ester back to the active carboxylic acid form.

Beyond prodrugs, esterification is used to synthesize derivatives for various research applications. For instance, converting this compound to its methyl or ethyl ester facilitates analysis by gas chromatography by increasing the compound's volatility. mdpi.com These derivatives are also used as starting materials in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. medchemexpress.com

| Esterification Method | Catalyst/Reagent | Description & Purpose |

|---|---|---|

| Fischer Esterification | Acid catalysts (e.g., H₂SO₄, TsOH) | A reversible reaction between the carboxylic acid and an excess of alcohol. Commonly used for creating simple alkyl esters to enhance volatility for analysis or to act as prodrugs. masterorganicchemistry.com |

| Transesterification | Dibutyltin oxide, Solid-acid resins | The conversion of one ester to another by reaction with an alcohol. Useful for creating a variety of ester derivatives from a common precursor under mild conditions. researchgate.net |

| Benzyne-Mediated Esterification | Benzyne precursors | A method that proceeds under mild conditions, suitable for sensitive substrates. It involves the addition of the carboxylic acid to benzyne, followed by transesterification with an alcohol. organic-chemistry.org |

Isotopic Labeling for Metabolic Tracing and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system or to elucidate the mechanisms of chemical and enzymatic reactions. In this approach, one or more atoms in the this compound molecule are replaced with their heavier, stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). mdpi.com Since these isotopes are chemically identical to their lighter counterparts, the labeled molecule behaves the same way in biological pathways, but its heavier mass allows it to be detected and traced. mdpi.com

The synthesis of isotopically labeled this compound can be achieved by using labeled starting materials in its chemical synthesis. For example, in a synthesis that uses butyl aldehyde and malonic acid, employing a ¹³C-labeled version of either precursor would result in a ¹³C-labeled this compound product. google.com

Once introduced into a cellular or organismal system, the journey of the labeled acid can be monitored. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect the labeled compounds and their metabolites. acs.org By analyzing the mass shifts in metabolites (in MS) or the specific signals in NMR spectra, researchers can map out how this compound is absorbed, distributed, and transformed. nih.gov This provides critical insights into lipid metabolism and the pathways involved.

Furthermore, isotopic labeling is instrumental in mechanistic studies. For instance, observing which specific atoms are retained or lost during an enzymatic reaction can provide definitive evidence for a proposed reaction mechanism. nih.gov This technique helps clarify complex biochemical transformations at the molecular level. researchgate.net

| Isotope | Application in Research | Primary Analytical Method |

|---|---|---|

| Carbon-13 (¹³C) | Metabolic flux analysis; tracing the carbon skeleton through metabolic pathways. nih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Deuterium (²H) | Metabolic tracing; studying kinetic isotope effects to elucidate reaction mechanisms. acs.org | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Oxygen-18 (¹⁸O) | Studying mechanisms of reactions involving the carboxyl group, such as hydrolysis and esterification. pearson.com | Mass Spectrometry (MS) |

Applications and Future Research Directions

Biochemical Reagent Development and Applications in Life Sciences

trans-3-Hexenoic acid serves as a versatile biochemical reagent for research in the life sciences. medchemexpress.comcymitquimica.com Its utility stems from its function as a biological material and an organic building block for synthesizing more complex molecules relevant to biological systems. medchemexpress.comchemimpex.com

One of the key areas of investigation is its potential antimicrobial properties. Research has explored the antibacterial and antifungal characteristics of this compound, suggesting its possible application in the development of new antimicrobial agents. medchemexpress.com In biochemical research, it is utilized as a foundational component for creating a variety of compounds, which can aid researchers in the pursuit of novel pharmaceuticals and agrochemicals. chemimpex.com Its classification as a lipid and fatty acid derivative also makes it a relevant compound in studies related to cellular and molecular biology. cymitquimica.comfishersci.ca

Table 1: Applications of trans-3-Hexenoic Acid in Life Sciences

| Application Area | Description | Research Focus |

|---|---|---|

| Biochemical Synthesis | Serves as a starting material or intermediate for creating various biochemical compounds. chemimpex.com | Development of new pharmaceuticals and agrochemicals. medchemexpress.comchemimpex.com |

| Antimicrobial Research | Investigated for its potential antibacterial and antifungal properties. medchemexpress.com | Development of novel antibacterial and antifungal agents. medchemexpress.com |

| Biological Material | Used as an organic compound in life science-related research. medchemexpress.com | Serves as a tool or component in various biological assays and studies. |

Precursor for Organic Synthesis in Research

The chemical structure of this compound, featuring both a carboxylic acid functional group and a reactive double bond, makes it a valuable precursor in organic synthesis. cymitquimica.com Its ability to undergo reactions such as esterification and hydrogenation allows for the creation of a wide array of derivatives. cymitquimica.com This reactivity is leveraged by researchers to build more complex molecular architectures. chemimpex.com

A notable application is its use as a starting reagent in the synthesis of specific, high-value chemical compounds. For instance, this compound is used in the preparation of trans-3-hexen-1-ol. sigmaaldrich.com This alcohol, in turn, is a key starting material for the synthesis of endo-brevicomin, an important pheromone component used in flavor, fragrance, and agricultural applications. sigmaaldrich.comlookchem.com This multi-step synthesis highlights the role of this compound as a fundamental building block in creating complex target molecules.

Table 2: Use of trans-3-Hexenoic Acid as a Synthetic Precursor

| Precursor | Reaction / Process | Product(s) | Significance of Product |

|---|---|---|---|

| trans-3-Hexenoic acid | Reduction | trans-3-hexen-1-ol sigmaaldrich.com | Intermediate for pheromone synthesis. sigmaaldrich.com |

| trans-3-hexen-1-ol | Further Synthesis | endo-Brevicomin sigmaaldrich.com | A key component in flavors and fragrances. lookchem.com |

| trans-3-Hexenoic acid | General Reactions (e.g., Esterification, Hydrogenation) | Various organic derivatives cymitquimica.comchemimpex.com | Expands utility in polymer chemistry and organic synthesis. chemimpex.com |

Development of Bio-based Materials and Green Chemistry Research

In line with the principles of green chemistry, there is increasing interest in utilizing renewable resources for chemical production to reduce environmental impact. actabotanica.org this compound is recognized for its potential in the development of bio-based materials and its applications in green chemistry research. chemimpex.com

A significant area of investigation is its potential use as a bio-based solvent. medchemexpress.com Properties such as low toxicity and biodegradability make it an attractive alternative to conventional petroleum-derived solvents. medchemexpress.com The use of bio-based chemicals derived from renewable feedstocks is a core tenet of building a sustainable chemical industry. researchgate.net While specific polymers or materials derived directly from this compound are still an area of active research, its favorable environmental profile positions it as a compound of interest for creating more sustainable products. chemimpex.com Its natural occurrence in sources like strawberry and bamboo leaves volatile oil further underscores its connection to biological origins.

Emerging Research Areas for this compound and its Derivatives

The versatility of this compound continues to open new avenues for scientific exploration. Emerging research is focused on harnessing its unique properties for innovative applications.

Key emerging areas include:

Novel Antimicrobials: Building on initial findings, further research is aimed at fully characterizing the antibacterial and antifungal activity of this compound and its derivatives to develop new therapeutic or preservative agents. medchemexpress.com

Advanced Agrochemicals: Its role as a precursor for agrochemicals is an area of ongoing development, with a focus on creating more effective and potentially more environmentally benign pesticides or plant growth regulators. medchemexpress.com

Bio-based Polymers and Composites: Research into polymer chemistry is exploring the incorporation of this compound into new bio-based polymers. chemimpex.com Its functional groups could allow it to act as a monomer or a modifying agent to create materials with novel properties for applications in packaging or coatings.

Flavor and Fragrance Synthesis: While already used in the flavor and fragrance industry, ongoing research seeks to synthesize new derivatives with unique sensory profiles, expanding the palette available to food technologists and perfumers. chemimpex.comnih.gov

The continued study of this compound and its derivatives is expected to yield new solutions in materials science, medicine, and sustainable chemistry.

Q & A

Basic Research Questions

Q. How can trans-3-hexenoic acid be reliably identified and quantified in plant-derived samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with reference retention indices (RT: 7.30, AI: 983, KI: 987) and compare mass spectral libraries for (E)-3-hexenoic acid . For quantification, employ internal standards (e.g., deuterated analogs) and validate with calibration curves. Confirm structural assignments using nuclear magnetic resonance (NMR) spectroscopy, particularly observing multiplet patterns in the 1H NMR spectrum to distinguish this compound from structural isomers like trans-2-hexenoic acid .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Critical Properties :

- Density : 0.963 g/mL at 25°C

- Melting Point : 11–12°C

- Boiling Point : 118–119°C at 2.93 kPa

- pKa : 4.72 (measured in aqueous solution)

Q. What synthetic routes are available for producing this compound in laboratory settings?

- Primary Method : Condensation of butyraldehyde with malonic acid under acidic conditions, followed by decarboxylation .

- Alternative : Isomerization of trans-2-hexenoic acid via lithium diisopropylamide (LDA)-mediated carbanion formation in tetrahydrofuran (THF), achieving >95% conversion to this compound .

Q. How can the purity of this compound be assessed prior to biological assays?

- Analytical Workflow :

GC-MS : Verify purity ≥95% by comparing peak area ratios .

NMR : Check for absence of impurities (e.g., cis-isomers or residual solvents) using integration of characteristic proton signals .

Titration : Determine acid content via NaOH titration, accounting for pKa .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s inhibition of fatty acid biosynthesis enzymes?

- Key Findings :

- Inhibits fatty acid synthase (FAS) by binding to the ketoacyl synthase domain, disrupting elongation .

- Blocks acetyl-CoA carboxylase (ACC) via competitive inhibition at the biotin carboxylase active site .

- Experimental Design :

- Use enzyme activity assays (e.g., NADPH oxidation for FAS) with purified enzymes.

- Validate inhibition kinetics using Lineweaver-Burk plots .

Q. How do stereochemical and positional isomerizations of this compound occur under basic conditions?

- Mechanism : In THF with LDA, this compound forms a stabilized dianion intermediate (σ-carbanion at C4) that resists isomerization. In contrast, trans-2-hexenoic acid undergoes isomerization to yield 67% cis-3-hexenoic acid and 33% this compound due to less stable carbanion intermediates .

- Methodology : Monitor isomerization via deuterium quenching and glpc analysis of methyl esters .

Q. What experimental strategies mitigate degradation of this compound in long-term stability studies?

- Approaches :

- Temperature Control : Store at –80°C under nitrogen to minimize thermal or oxidative degradation .

- Additives : Include antioxidants (e.g., BHT) in aqueous buffers .

- Periodic Analysis : Use accelerated stability testing (e.g., 40°C/75% RH) with GC-MS to track degradation products .

Q. How can this compound’s role in plant volatile organic compound (VOC) signaling be studied?

- Experimental Framework :

Headspace Sampling : Collect VOCs from strawberry or bamboo leaves using solid-phase microextraction (SPME) .

Behavioral Assays : Test insect electrophysiological responses (e.g., electroantennography) to synthetic this compound .

Gene Knockdown : Use RNAi to silence biosynthetic enzymes (e.g., lipoxygenases) and quantify VOC changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。